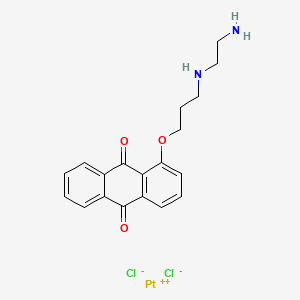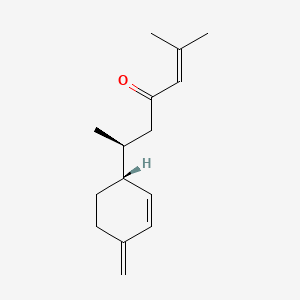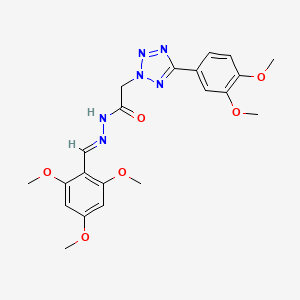![molecular formula C28H40N2O6 B12755601 [4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane CAS No. 152187-68-3](/img/structure/B12755601.png)
[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene), 2-methyloxirane and oxirane is a high molecular weight polymer. It is typically a solid material that can appear as white to yellow crystals or granules . This compound is known for its use in various industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of this polymer involves a polymerization reaction. The primary components, 1,1’-methylenebis(isocyanatobenzene) and oxirane, undergo a polymerization reaction facilitated by chemical cross-linking . The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to achieve the desired polymer structure and properties .
Análisis De Reacciones Químicas
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure, potentially altering its physical and chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer, enhancing its versatility for various applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This polymer has a wide range of applications in scientific research and industry:
Chemistry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Biology: The polymer’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: It is explored for its potential in creating medical devices and implants due to its stability and compatibility with biological systems.
Industry: The polymer is used in the production of coatings, adhesives, and sealants, benefiting from its strong adhesive properties and durability
Mecanismo De Acción
The polymer exerts its effects through its chemical structure, which allows it to interact with various molecular targets. The presence of isocyanate groups enables it to form strong bonds with other molecules, enhancing its adhesive properties. The polymerization process creates a network of cross-linked molecules, providing stability and resistance to environmental factors .
Comparación Con Compuestos Similares
Similar compounds include:
Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate): This compound is used in similar applications but has different physical properties due to the presence of ethylene glycol.
Hexanedioic acid, polymer with 1,2-ethanediol, 1,1’-methylenebis(4-isocyanatobenzene), methyloxirane and oxirane: This polymer shares some structural similarities but differs in its specific chemical composition and resulting properties.
The uniqueness of 1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene), 2-methyloxirane and oxirane lies in its specific combination of monomers, which provides a distinct set of properties suitable for a wide range of applications.
Propiedades
Número CAS |
152187-68-3 |
|---|---|
Fórmula molecular |
C28H40N2O6 |
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane |
InChI |
InChI=1S/C15H14N2O2.C8H16O2.C3H6O.C2H4O/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;9-5-7-1-2-8(6-10)4-3-7;1-3-2-4-3;1-2-3-1/h1-7,9H,8,10-11H2;7-10H,1-6H2;3H,2H2,1H3;1-2H2 |
Clave InChI |
KDELZTKJQPAZFG-UHFFFAOYSA-N |
SMILES canónico |
CC1CO1.C1CC(CCC1CO)CO.C1CO1.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O |
Números CAS relacionados |
152187-68-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



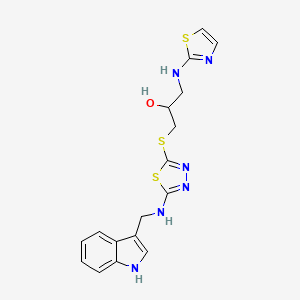
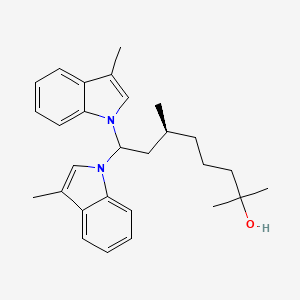
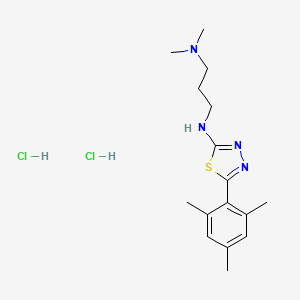
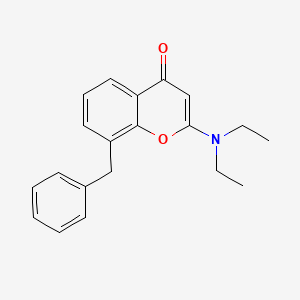
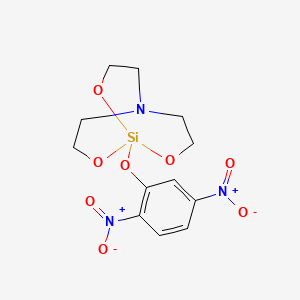
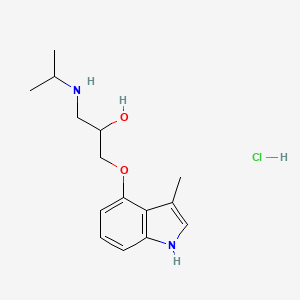
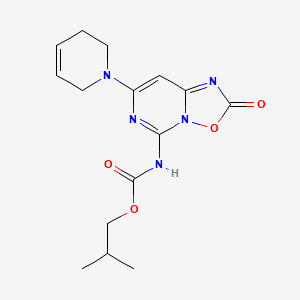
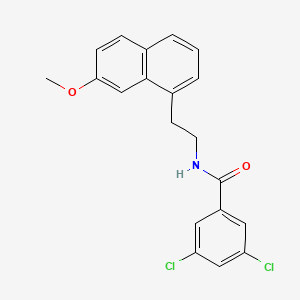
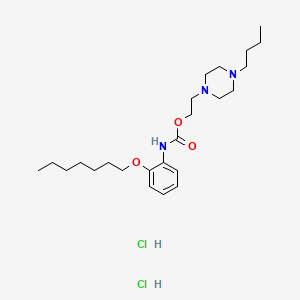
![N,N-dimethyl-4-(6-methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B12755591.png)
